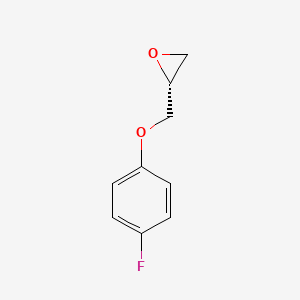
1,1,1-trifluorohept-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,1,1-Trifluorohept-3-en-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a heptenone backbone. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-trifluorohept-3-en-2-one typically involves the reaction of hept-3-en-2-one with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-1,1,1-Trifluorohept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of trifluoroacetic acid or trifluoromethyl ketones.
Reduction: Production of trifluoromethyl alcohols or alkanes.
Substitution: Generation of various substituted heptenones depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1,1,1-Trifluorohept-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluorohept-3-en-2-one involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the electronic properties of the compound, affecting its reactivity and interactions with enzymes, receptors, or other biomolecules. The pathways involved may include modulation of enzyme activity or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoroheptane: Lacks the double bond present in 1,1,1-trifluorohept-3-en-2-one.
1,1,1-Trifluoro-2-heptanone: Contains a ketone group but lacks the double bond.
1,1,1-Trifluoro-3-heptene: Similar structure but different position of the double bond.
Uniqueness: (E)-1,1,1-Trifluorohept-3-en-2-one is unique due to the presence of both a trifluoromethyl group and a double bond in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications where both electronic and steric effects are important.
Propriétés
Numéro CAS |
105439-91-6 |
|---|---|
Formule moléculaire |
C7H9F3O |
Poids moléculaire |
0 |
Synonymes |
3-Hepten-2-one, 1,1,1-trifluoro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





